molecular formula C17H23NO2 B14710433 endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate CAS No. 20811-85-2

endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate

Katalognummer: B14710433
CAS-Nummer: 20811-85-2
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: DKIGFMGFYCZXBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate: is a chemical compound belonging to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Analyse Chemischer Reaktionen

Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemical products

Wirkmechanismus

The mechanism of action of endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their specific substituents and biological activities.

Eigenschaften

CAS-Nummer

20811-85-2

Molekularformel

C17H23NO2

Molekulargewicht

273.37 g/mol

IUPAC-Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-phenylpropanoate

InChI

InChI=1S/C17H23NO2/c1-18-14-8-9-15(18)12-16(11-14)20-17(19)10-7-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3

InChI-Schlüssel

DKIGFMGFYCZXBZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2CCC1CC(C2)OC(=O)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.